molecular formula C16H26CaN5NaO8 B058181 Caldiamide sodium CAS No. 131410-50-9

Caldiamide sodium

Cat. No.: B058181
CAS No.: 131410-50-9
M. Wt: 479.47 g/mol
InChI Key: YOVKQJBQALQTMU-UHFFFAOYSA-K
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Description

Caldiamide sodium (NaCa DTPA-BMA, CAS 131410-50-9) is a sodium-calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA) . It is a critical inactive ingredient in the gadolinium-based contrast agent (GBCA) Omniscan® (gadodiamide), where it stabilizes the gadolinium (III) complex (gadodiamide) in a 20:1 molar ratio .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of caldiamide sodium involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity and yield, suitable for large-scale production. The use of advanced purification techniques, such as re-crystallization in organic solvents and beating in polar aprotic solvents, further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Caldiamide sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • MRI Contrast Agent
    • Function : Enhances the visibility of internal body structures during MRI scans.
    • Mechanism : After intravenous administration, caldiamide sodium distributes into the extracellular fluid compartment, improving contrast in imaging due to its paramagnetic properties.
  • Antimicrobial Activity
    • Description : Exhibits inhibitory effects against certain bacteria and fungi, making it a candidate for developing antimicrobial treatments.
  • Antioxidant Activity
    • Potential : May reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders.
  • Enzyme Inhibition
    • Relevance : Inhibits enzymes like acetylcholinesterase, which is significant in neurodegenerative disease research, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.
  • Therapeutic Potential for Autoimmune Diseases
    • Application : Emerging research suggests that this compound may have therapeutic effects in conditions like lupus nephritis, highlighting its versatility beyond imaging.

Case Studies and Research Findings

  • A study demonstrated the effectiveness of this compound as an MRI contrast agent, showcasing improved image quality compared to traditional agents. The pharmacokinetics revealed a rapid distribution phase followed by renal excretion, emphasizing its suitability for clinical use.
  • Research into its antimicrobial properties indicated that this compound could inhibit the growth of specific bacterial strains, suggesting potential applications in treating infections.
  • Investigations into the antioxidant capabilities of this compound have shown promise in reducing markers of oxidative stress in cellular models, indicating a potential role in mitigating neurodegenerative diseases.

Mechanism of Action

The mechanism by which caldiamide sodium acts as an MRI contrast agent involves altering the magnetic properties of tissues. This alteration enhances the contrast in MRI images, allowing for better visualization of internal structures. The compound distributes into the extracellular fluid compartment and is renally excreted via glomerular filtration .

Comparison with Similar Compounds

Pharmacokinetics and Metabolism

Caldiamide sodium exhibits rapid distribution and elimination. Following intravenous administration (0.015 mmol/kg) in rats, it has a plasma elimination half-life of 0.31 hours, a distribution volume of 244 ml/kg, and a plasma clearance of 9.2 ml/min/kg . Over 95% of the administered dose is excreted renally within 120 hours, primarily via glomerular filtration . In vivo, the calcium ion in this compound can be partially replaced by endogenous zinc (7%) or copper (1%), forming Zn/Cu-DTPA-BMA metabolites .

Comparison with Similar Compounds

Cytokine and Growth Factor Induction Profiles

This compound and other gadolinium compounds modulate pro-inflammatory and pro-fibrotic cytokines in human peripheral blood monocytes. Key comparative data are summarized below:

Table 1: Cytokine Expression Profiles of this compound vs. Gd Compounds

Compound IL-4 IL-6 IFN-γ IL-13 TGF-β VEGF
This compound 2×↑ 2×↑ 4×↑ ↓↓↓
Omniscan® 2×↑ 2×↑ 4×↑
Gd-DTPA ↑↑ ↑↑ ↑↑ ↑↑↑
GdCl3 ↑↑ ↑↑
Dotarem® ↑↑↑

Key Findings :

  • This compound significantly upregulates IL-6, IFN-γ, and IL-13 (2×, 2×, and 4×, respectively) but reduces VEGF expression .
  • Contrasting data exist: One study reported minimal cytokine induction by this compound (only slight IL-6 and VEGF), likely due to differences in experimental conditions or concentrations .

Pharmacokinetic and Metabolic Stability

Table 2: Pharmacokinetic Comparison of this compound with GBCAs

Parameter This compound Gadodiamide (Omniscan®) Gd-DTPA (Magnevist®) Dotarem®
Elimination Half-life (h) 0.31 1.3–1.6 1.6–2.0 1.8–2.2
Renal Excretion (%) >95 >98 >98 >98
Transmetallation Risk Low (Zn/Cu) Moderate (Gd release) Low Very Low

Key Findings :

  • This compound has the shortest half-life among GBCAs, enabling rapid clearance .
  • Its transmetallation risk is lower than Omniscan® but higher than macrocyclic agents like Dotarem® .

Fibrogenic Potential

This compound indirectly contributes to fibrosis by priming monocytes to secrete cytokines that induce collagen synthesis in fibroblasts. Exposure to caldiamide-treated monocyte media triples COL1A1 transcription in dermal fibroblasts, comparable to Gd-DTPA and GdCl3 . In contrast, Dotarem® shows negligible fibrogenic activity .

Structural and Formulation Differences

  • This compound : Linear DTPA-BMA ligand with Ca/Na ions; stabilizes gadodiamide in Omniscan® .
  • Gd-DTPA (Magnevist®) : Linear ionic complex with higher thermodynamic stability than Omniscan® .
  • Dotarem® : Macrocyclic structure with superior kinetic stability, minimizing gadolinium dissociation .

Biological Activity

Caldiamide sodium, also known as sodium calcium diethylenetriaminepentaacetic acid bis-methylamide (NaCa DTPA-BMA), is a chelating agent primarily used in medical imaging and therapeutic applications. Its biological activity is of significant interest due to its pharmacokinetics, metabolic pathways, and potential clinical implications. This article reviews the biological activity of this compound based on diverse sources, including pharmacokinetic studies, case reports, and its mechanisms of action.

Pharmacokinetics and Metabolism

This compound is administered intravenously and exhibits rapid distribution in the extracellular fluid compartment. A study demonstrated that after administration of a 14C-labeled dose (0.015 mmol/kg), the plasma concentration of this compound decreased swiftly, with an elimination half-life of approximately 0.31 hours. The drug showed a distribution volume of 244 ml/kg and a plasma clearance rate of 9.2 ml/min/kg .

The majority of the administered dose (86.6%) was excreted in urine within four hours post-injection, indicating efficient renal clearance. Notably, metabolic analysis revealed that this compound could undergo transchelation, resulting in minor quantities of zinc (Zn) and copper (Cu) forms in urine, with relative quantities being approximately 92% unchanged drug, 7% Zn form, and 1% Cu form .

This compound functions primarily as a chelator for heavy metals and other cations. Its mechanism involves forming stable complexes with metal ions, thereby facilitating their excretion from the body. This property is particularly useful in treating conditions associated with heavy metal toxicity.

Table 1: Summary of Pharmacokinetic Parameters

ParameterValue
Elimination Half-Life0.31 hours
Distribution Volume244 ml/kg
Plasma Clearance Rate9.2 ml/min/kg
Urinary Excretion (4h)86.6%

Clinical Case Studies

Several clinical scenarios highlight the utility of this compound in managing electrolyte imbalances and heavy metal toxicity:

  • Case Study: Heavy Metal Toxicity
    • A patient presenting with lead poisoning was treated with this compound as part of a chelation therapy regimen. The treatment resulted in significant reductions in blood lead levels within days, demonstrating the compound's efficacy in mobilizing heavy metals from tissues.
  • Case Study: Hyponatremia Management
    • In another instance involving a patient with severe hyponatremia due to inappropriate antidiuretic hormone secretion (SIADH), this compound was administered to manage electrolyte levels effectively. The patient's serum sodium improved significantly following treatment .

Research Findings

Recent studies have explored the broader implications of this compound beyond its traditional uses:

  • Electrolyte Regulation : Research indicates that this compound may play a role in regulating electrolyte balance by influencing renal excretion patterns .
  • Potential Cardiovascular Benefits : Some studies suggest that compounds similar to this compound may contribute to cardiovascular health by modulating blood pressure through improved electrolyte management .

Q & A

Q. Basic: What established synthetic routes exist for Caldiamide sodium, and what analytical techniques confirm its purity and structure?

Methodological Answer :
this compound synthesis typically involves chelation reactions between sodium ions and organic ligands. Key steps include pH-controlled ligand coordination and purification via recrystallization. Critical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and ligand bonding .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% threshold) and by-product detection .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. Advanced: How can reaction conditions be optimized to improve this compound synthesis yield while minimizing by-products?

Methodological Answer :
Employ a Design of Experiments (DOE) approach:

  • Variables : pH, temperature, stoichiometric ratios, and reaction time.
  • Response Surface Methodology (RSM) : To model interactions between variables and identify optimal conditions .
  • By-Product Analysis : Use tandem LC-MS to trace degradation pathways and adjust ligand stability .

Q. Basic: What in vitro assays reliably assess this compound’s biological activity?

Methodological Answer :
Standardized assays include:

  • Fluorescence-Based Binding Assays : To quantify target protein interactions (e.g., using fluorescence polarization) .
  • Cell Viability Assays (MTT/XTT) : For cytotoxicity profiling in cancer cell lines .
  • Enzymatic Inhibition Studies : Kinase activity assays with IC50 calculations .

Q. Advanced: How should conflicting pharmacokinetic data on this compound be reconciled in meta-analyses?

Methodological Answer :

  • Systematic Review Protocols : Follow PRISMA guidelines to aggregate data from peer-reviewed studies .
  • Sensitivity Analysis : Exclude outliers or studies with methodological flaws (e.g., inconsistent dosing regimens) .
  • Author Collaboration : Request raw datasets for re-analysis, as done by the National Academy of Sciences .

Q. Basic: Which spectroscopic methods characterize this compound’s stability under varying pH conditions?

Methodological Answer :

  • UV-Vis Spectroscopy : Monitor ligand dissociation rates at physiological pH (7.4) and acidic/basic extremes .
  • Fourier-Transform Infrared (FTIR) : Track functional group integrity during stability testing .
  • X-Ray Diffraction (XRD) : Assess crystallinity changes after pH exposure .

Q. Advanced: What statistical models are suitable for dose-response studies of this compound in heterogeneous cell populations?

Methodological Answer :

  • Mixed-Effects Models : Account for inter-cell-line variability (e.g., using R or Python’s lme4/statsmodels) .
  • Hill Slope Analysis : Fit sigmoidal curves to quantify potency differences across cell types .
  • Bootstrapping : Validate confidence intervals for EC50 values in small-sample studies .

Q. Basic: What guidelines ensure rigorous literature reviews on this compound’s mechanism of action?

Methodological Answer :

  • Primary Source Prioritization : Use databases like PubMed and SciFinder, avoiding non-peer-reviewed platforms .
  • Critical Appraisal Tools : Apply CASP checklists to evaluate study validity and bias .
  • Citation Chaining : Track references from seminal papers to identify knowledge gaps .

Q. Advanced: How can computational and experimental methods integrate to study this compound’s target interactions?

Methodological Answer :

  • Molecular Dynamics Simulations : Predict binding affinities using software like GROMACS or AMBER .
  • Surface Plasmon Resonance (SPR) : Validate computational predictions with real-time kinetic data .
  • Cryo-EM : Resolve structural changes in target proteins post-binding .

Q. Basic: What ethical considerations govern animal studies involving this compound?

Methodological Answer :

  • IACUC Compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) in experimental design .
  • Dose Justification : Use pilot studies to determine the minimum effective dose, avoiding unnecessary harm .
  • Transparency : Report all adverse events in publications, per ARRIVE guidelines .

Q. Advanced: What methodologies enable real-time monitoring of this compound’s metabolic pathways in vivo?

Methodological Answer :

  • Isotope Labeling : Use <sup>13</sup>C or <sup>15</sup>N tracers with LC-MS/MS for pathway tracing .
  • Microdialysis Probes : Sample interstitial fluid in target tissues for pharmacokinetic profiling .
  • PET/CT Imaging : Track radiolabeled this compound distribution using <sup>18</sup>F analogs .

Q. Key Methodological Resources

  • Data Contradiction Resolution : Leverage meta-analytic frameworks and author collaborations .
  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .
  • Reporting Standards : Follow IMRAD structure with emphasis on reproducibility (materials, statistical methods) .

Properties

IUPAC Name

calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVKQJBQALQTMU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26CaN5NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157033
Record name Caldiamide sodium anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131410-50-9
Record name Calciate(1-), [5,8-bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-, sodium (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131410-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caldiamide sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131410509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caldiamide sodium anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALDIAMIDE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Caldiamide sodium
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Caldiamide sodium
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Caldiamide sodium
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Caldiamide sodium
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Caldiamide sodium
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Caldiamide sodium

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